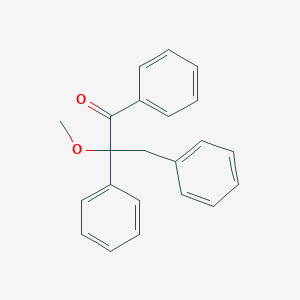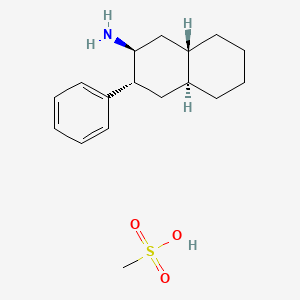
(+-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate is a complex organic compound with a unique structure that includes both amino and phenyl groups attached to a trans-decalin ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the trans-decalin ring system, followed by the introduction of the amino and phenyl groups. The final step involves the addition of the methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Wissenschaftliche Forschungsanwendungen
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate involves its interaction with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in its binding to target molecules, while the trans-decalin ring system provides structural stability. The methanesulfonate group can enhance its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate include:
- 2(a)-Amino-3(a)-phenyl-trans-decalin methanesulfonate
- 2(a)-Amino-3(e)-phenyl-cis-decalin methanesulfonate
- 2(a)-Amino-3(e)-phenyl-trans-decalin sulfate
Uniqueness
What sets (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate apart is its unique combination of functional groups and ring system, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
38727-10-5 |
|---|---|
Molekularformel |
C17H27NO3S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
(2S,3R,4aS,8aS)-3-phenyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C16H23N.CH4O3S/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12;1-5(2,3)4/h1-3,6-7,13-16H,4-5,8-11,17H2;1H3,(H,2,3,4)/t13-,14-,15+,16-;/m0./s1 |
InChI-Schlüssel |
QBRWXKHVUDQGGH-VZULWULUSA-N |
Isomerische SMILES |
CS(=O)(=O)O.C1CC[C@H]2C[C@@H]([C@H](C[C@@H]2C1)C3=CC=CC=C3)N |
Kanonische SMILES |
CS(=O)(=O)O.C1CCC2CC(C(CC2C1)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



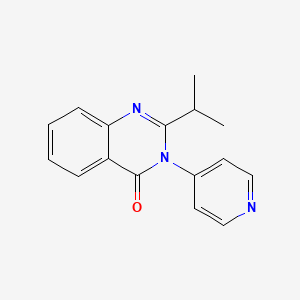
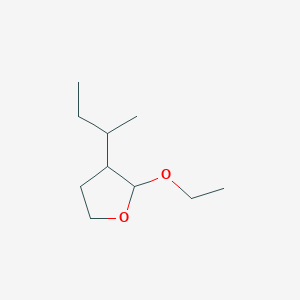
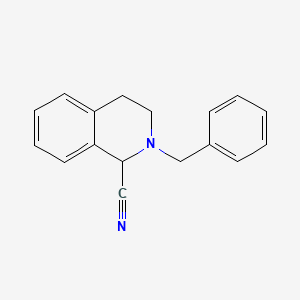
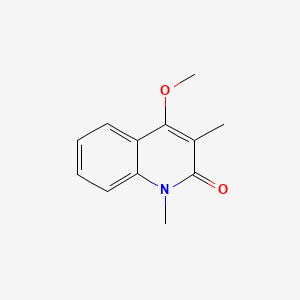



![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)


